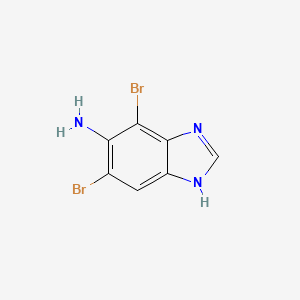

4,6-Dibromo-3H-benzoimidazol-5-ylamine

Description

Overview of the Benzimidazole (B57391) Heterocyclic Scaffold in Medicinal Chemistry

The benzimidazole scaffold, a fused heterocyclic system comprising a benzene (B151609) ring and an imidazole (B134444) ring, is a cornerstone in the field of medicinal chemistry. nih.govrsc.org Recognized as a 'privileged' structure, its versatile nature allows for a wide array of chemical modifications, leading to derivatives with diverse biological activities. researchgate.net The benzimidazole core is an isostere of natural purines, which allows its derivatives to interact with various biological targets like enzymes and receptors. nih.gov This interaction capability is enhanced by its physicochemical properties, including its efficiency as a hydrogen bond donor-acceptor and its capacity for π-π stacking interactions. nih.gov Consequently, benzimidazole derivatives have been successfully developed into drugs for a multitude of therapeutic areas, including anticancer (e.g., bendamustine), antiulcer (e.g., omeprazole), and anthelmintic (e.g., albendazole) treatments. nih.govnih.govbeilstein-journals.org The continued interest in this scaffold stems from its proven success and the potential for discovering new therapeutic agents by exploring novel substitution patterns. rsc.orgrsc.org

Importance of Halogenation in Modulating Bioactivity within Organic Compounds

Halogenation is a fundamental strategy in medicinal chemistry for modulating the biological activity and physicochemical properties of organic compounds. The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—onto a molecular scaffold can profoundly influence its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govacs.org Halogens, particularly bromine and iodine, can participate in a specific, non-covalent interaction known as halogen bonding. This is an attractive force between an electropositive region on the halogen atom (the σ-hole) and a Lewis base, such as a carbonyl oxygen on a protein backbone. acs.orgnih.gov The strength of this interaction increases with the size and polarizability of the halogen, from chlorine to bromine to iodine. acs.org By serving as a hydrophobic moiety and a potential halogen bond donor, halogenation provides a powerful tool for optimizing lead compounds in drug discovery, enhancing their potency and selectivity. nih.gov

Positioning of 4,6-Dibromo-3H-benzoimidazol-5-ylamine as a Key Intermediate in Advanced Chemical Synthesis

The compound this compound emerges as a strategically important intermediate in advanced chemical synthesis due to its unique combination of functional groups. It possesses the biologically relevant benzimidazole core, substituted with two bromine atoms and an amine group. This trifunctional architecture offers multiple points for chemical modification. The amine group serves as a nucleophilic handle for reactions like acylation, alkylation, and arylation. researchgate.net Simultaneously, the two bromine atoms are ideal sites for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. nih.gov This versatility makes this compound a valuable building block for constructing complex, highly substituted benzimidazole derivatives, enabling the systematic exploration of chemical space in the search for new pharmacologically active molecules. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4,6-dibromo-1H-benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2N3/c8-3-1-4-7(12-2-11-4)5(9)6(3)10/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJIUYGZXSEATI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Br)N)Br)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649665 | |

| Record name | 4,6-Dibromo-1H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886363-61-7 | |

| Record name | 5,7-Dibromo-1H-benzimidazol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886363-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dibromo-1H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 4,6 Dibromo 3h Benzoimidazol 5 Ylamine and Its Core Structural Analogues

Precursor Synthesis and Starting Material Derivatization for Dibromobenzimidazole Scaffolds

The journey to synthesizing 4,6-dibromo-3H-benzoimidazol-5-ylamine typically begins with the careful selection and modification of precursor molecules. A common and effective approach involves the derivatization of substituted anilines. For instance, the synthesis can be initiated from a commercially available substituted o-nitroaniline. A key transformation in this route is the bromination of the aniline (B41778) derivative. Following bromination, the nitro group is reduced to an amine, yielding a substituted o-phenylenediamine (B120857). This diamine is a critical intermediate that undergoes cyclization to form the benzimidazole (B57391) ring.

An alternative strategy starts with a substituted benzaldehyde. The synthesis of 4-bromo-2-nitrobenzaldehyde (B1297750) from o-nitroaniline has been demonstrated as a key step in the synthesis of other complex molecules. nih.gov This aldehyde can then undergo further transformations, including amination and cyclization, to yield the desired benzimidazole structure. The choice of starting material and the sequence of reactions are pivotal in achieving the desired substitution pattern on the final product.

Optimized Reaction Pathways for the Introduction of Bromo and Amino Functionalities

The introduction of bromine and amino groups onto the benzimidazole core requires carefully optimized reaction pathways to ensure high selectivity and yield. Direct bromination of the benzimidazole ring can be challenging due to the electron-rich nature of the heterocycle, which can lead to multiple and uncontrolled bromination. Therefore, a more strategic approach is often employed where the bromine atoms are introduced at an earlier stage of the synthesis.

One such strategy involves the bromination of a precursor molecule, such as an o-phenylenediamine derivative, before the cyclization step. The use of N-bromosuccinimide (NBS) is a common method for achieving selective bromination. mdpi.com The reaction conditions, including the solvent and temperature, must be carefully controlled to favor the formation of the desired dibromo-isomer. For instance, bromination of a parent heterocycle in hydrobromic acid has been shown to yield a dibromo derivative. mdpi.com

The amino group is typically introduced as a nitro group, which is then reduced in a later step. This approach prevents the unwanted side reactions that can occur with a free amino group during bromination. The reduction of the nitro group can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.

Green Chemistry Approaches and Sustainable Synthetic Routes for Benzimidazole Amines

The principles of green chemistry are increasingly being applied to the synthesis of benzimidazole derivatives to minimize environmental impact and improve efficiency. researchgate.net These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, significantly reducing reaction times from hours to minutes and often improving yields. eijppr.comrjptonline.org This technique has been successfully applied to the synthesis of various benzimidazole derivatives. rjptonline.org

Catalytic Systems and Reaction Conditions for Enhanced Yield and Selectivity

The selection of an appropriate catalytic system is crucial for achieving high yields and selectivity in the synthesis of benzimidazoles. A variety of catalysts have been developed to facilitate the key cyclization step, which typically involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.

Heterogeneous catalysts, such as silica-supported trichloroacetic acid (SiTCA) and various metal oxides, offer several advantages, including ease of separation and recyclability. researchgate.net For example, a nano-Fe2O3 catalyst has been used for the synthesis of benzimidazoles in an aqueous medium, demonstrating high efficiency and catalyst reusability. nih.gov Similarly, MgO@DFNS (dendritic fibrous nanosilica) has been shown to be an effective heterogeneous catalyst for the synthesis of benzimidazole derivatives under mild conditions. rsc.org

Homogeneous catalysts, including various metal salts and ionic liquids, have also been widely employed. mdpi.com Erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)3) has been shown to selectively catalyze the formation of 1,2-disubstituted benzimidazoles. beilstein-journals.org Copper-catalyzed reactions have also been developed for the synthesis of 2-arylaminobenzimidazoles, addressing some of the challenges associated with less reactive starting materials. nih.gov The choice of catalyst and the optimization of reaction conditions, such as temperature and solvent, are critical for controlling the reaction pathway and maximizing the yield of the desired product. beilstein-journals.orgresearchgate.netmdpi.com

| Catalyst System | Reaction Type | Advantages |

| Nano-Fe₂O₃ | Condensation | High efficiency, aqueous medium, recyclable catalyst. nih.gov |

| MgO@DFNS | Condensation | Eco-friendly, easy work-up, high yields, quick recovery. rsc.org |

| Er(OTf)₃ | Condensation | High selectivity for 1,2-disubstituted products. beilstein-journals.org |

| Copper Salts | C-N Cross-Coupling | Effective for less reactive precursors, good to high yields. nih.gov |

| Silica-Supported Catalysts | Condensation | Inexpensive, simple methodology, shorter reaction times. researchgate.net |

Scalability Considerations for Research and Development Quantities

The ability to scale up a synthetic route is a critical consideration for the production of compounds for further research and potential commercialization. A scalable synthesis should be cost-effective, safe, and environmentally friendly. For halogenated heteroaromatic compounds, which are valuable building blocks in medicinal chemistry, developing practical and scalable synthetic routes is of high importance. researchgate.net

Key factors for scalability include the use of readily available and inexpensive starting materials, a minimal number of synthetic steps with high yields, and the avoidance of hazardous reagents and extreme reaction conditions. Purification methods must also be amenable to large-scale production, with a preference for crystallization or extraction over chromatographic techniques. researchgate.net

| Aspect | Laboratory Scale | R&D/Industrial Scale |

| Starting Materials | Often specialized and expensive | Readily available and cost-effective |

| Reaction Conditions | Can be more flexible | Optimized for safety, efficiency, and cost |

| Purification | Chromatography is common | Crystallization, extraction, and filtration are preferred |

| Safety | Standard lab procedures | Rigorous process safety management |

| Overall Yield | Can be lower | Must be high to be economically viable |

Chemical Reactivity and Mechanistic Transformations of 4,6 Dibromo 3h Benzoimidazol 5 Ylamine

Electrophilic Aromatic Substitution Reactions on the Dibromobenzimidazole Nucleus

The benzimidazole (B57391) nucleus is generally amenable to electrophilic aromatic substitution. However, in the case of 4,6-Dibromo-3H-benzoimidazol-5-ylamine, the presence of two electron-withdrawing bromine atoms on the benzene (B151609) portion of the ring system significantly deactivates it towards such reactions. This deactivation makes common electrophilic substitutions like nitration, halogenation, and Friedel-Crafts reactions challenging to achieve under standard conditions. Research has shown that the electron density of the aromatic ring is substantially reduced, thus hampering the approach of electrophiles.

Despite this, the imidazole (B134444) ring within the benzimidazole structure retains a degree of reactivity. The nitrogen atoms, with their lone pairs of electrons, can still be subject to electrophilic attack, though this often requires more forcing conditions compared to an unsubstituted benzimidazole. The regioselectivity of any potential substitution on the imidazole ring would be directed by the existing substituents.

Nucleophilic Substitution and Cross-Coupling Reactions at the Bromo-Substituted Positions

The bromine atoms at the C4 and C6 positions are prime sites for nucleophilic substitution and, more significantly, for transition-metal-catalyzed cross-coupling reactions. While direct nucleophilic aromatic substitution on aryl halides is typically sluggish, the electronic properties of the benzimidazole ring can facilitate these reactions with potent nucleophiles under specific conditions.

Of greater synthetic utility are palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions provide a powerful platform for the structural diversification of the this compound scaffold.

| Cross-Coupling Reaction | Reagent | Product Type |

| Suzuki Coupling | Boronic acids/esters | Aryl, heteroaryl, or alkyl substituted benzimidazoles |

| Heck Coupling | Alkenes | Styrenyl-type benzimidazole derivatives |

| Buchwald-Hartwig Amination | Amines | N-arylated benzimidazole derivatives |

| Sonogashira Coupling | Terminal alkynes | Alkynyl-substituted benzimidazoles |

The ability to sequentially functionalize the two bromo positions by carefully modulating reaction parameters such as the catalyst, ligand, and temperature allows for the synthesis of asymmetrically substituted benzimidazoles.

Transformations Involving the Primary Amine Functionality (e.g., Acylation, Alkylation, Diazotization)

The primary amine at the C5 position offers a versatile handle for a variety of chemical modifications due to its nucleophilic nature.

Acylation: The amine readily reacts with acyl chlorides or anhydrides to form the corresponding amides. This is a common strategy for protecting the amine group or for introducing new functional moieties.

Alkylation: Reaction with alkyl halides leads to the formation of secondary or tertiary amines, with the extent of alkylation controllable by the reaction stoichiometry and conditions.

Diazotization: Treatment with nitrous acid at low temperatures converts the primary amine into a diazonium salt. This intermediate is highly valuable as it can undergo a suite of subsequent transformations:

Sandmeyer Reaction: The diazonium group can be replaced by various nucleophiles, including halides and cyano groups.

Schiemann Reaction: This reaction allows for the introduction of a fluorine atom.

Gomberg-Bachmann Reaction: Enables the formation of a new carbon-carbon bond with another aromatic ring.

These transformations of the primary amine are crucial for expanding the synthetic utility of this compound.

Stability and Degradation Pathways Under Various Chemical Environments

This compound is a relatively stable compound under ambient conditions. However, its stability is influenced by the chemical environment.

The molecule's stability is pH-dependent due to the presence of both acidic (N-H) and basic (amine and imidazole nitrogens) sites. In strongly acidic or basic media, particularly at elevated temperatures, degradation can occur. The molecule may also be susceptible to strong oxidizing and reducing agents. While the aryl bromides are generally robust, harsh reductive conditions could lead to debromination. As with many organic compounds, prolonged exposure to light and air can lead to gradual decomposition.

Chemo- and Regioselective Manipulations for Advanced Derivatization

The presence of multiple reactive sites in this compound necessitates careful control over reaction conditions to achieve selective transformations for advanced derivatization.

Chemoselectivity: The primary amine is generally more nucleophilic than the imidazole nitrogens, allowing for selective reactions at this site. For instance, acylation can be directed to the primary amine by using a non-nucleophilic base.

Regioselectivity in Cross-Coupling: Achieving selective functionalization at one of the two bromine atoms (C4 vs. C6) presents a synthetic challenge. Subtle differences in the steric and electronic environments of the two positions can be exploited. The use of bulky ligands in palladium-catalyzed reactions, for example, can favor reaction at the less sterically hindered position, enabling monofunctionalization.

Protecting Group Strategies: The use of protecting groups is a key strategy for directing reactivity. The primary amine can be protected, for instance, as an amide, to allow for selective reactions at the bromo positions. Subsequently, the protecting group can be removed to allow for further modification of the amine.

Through the strategic application of these principles, a diverse array of complex benzimidazole derivatives can be synthesized from this compound, underscoring its significance as a versatile building block in various fields of chemical research.

Structure-Based Drug Design Principles Applied to Benzimidazole Scaffolds

Structure-based drug design (SBDD) is a powerful paradigm in medicinal chemistry that utilizes the three-dimensional structural information of a biological target to guide the design of potent and selective inhibitors. While direct SBDD studies specifically employing this compound are not extensively documented in publicly available literature, the principles can be readily extrapolated from the broader research on benzimidazole-based inhibitors.

The general approach would involve:

Target Identification and Validation: Identifying a biologically relevant target, such as a kinase or a receptor, where benzimidazole-based compounds have shown activity.

Structural Determination: Obtaining the 3D structure of the target protein, typically through X-ray crystallography or cryo-electron microscopy, in complex with a known ligand or in its apo form.

In Silico Docking and Scoring: Computationally docking this compound and its virtual derivatives into the active site of the target. This process helps in predicting the binding mode and affinity of the designed compounds. The bromine atoms at the 4- and 6-positions can be strategically utilized to form halogen bonds or to occupy hydrophobic pockets within the binding site. The amino group at the 5-position can act as a hydrogen bond donor or acceptor, or as a point for further chemical elaboration to reach specific subpockets.

Iterative Design and Synthesis: Based on the computational predictions, promising derivatives are synthesized and their biological activity is evaluated. The experimental data is then used to refine the computational models in an iterative cycle of design, synthesis, and testing.

A hypothetical SBDD workflow for a kinase target is presented in the table below:

| Step | Action | Rationale for this compound |

| 1 | Docking of the core scaffold | To identify initial binding pose and key interactions. The benzimidazole core can mimic the purine (B94841) ring of ATP. |

| 2 | Analysis of the 4- and 6-bromo groups | To explore potential halogen bonding interactions with backbone carbonyls or specific residues in the active site. |

| 3 | Analysis of the 5-amino group | To identify opportunities for hydrogen bonding or for derivatization to access solvent-exposed regions or unoccupied pockets. |

| 4 | Virtual library generation | To design a focused library of derivatives with modifications at the amino group and potentially at the imidazole nitrogen. |

| 5 | Synthesis and biological evaluation | To validate the in silico predictions and establish initial SAR. |

Combinatorial Chemistry and Parallel Synthesis Strategies for Library Generation

Combinatorial chemistry and parallel synthesis are key technologies for the rapid generation of large libraries of related compounds, which can be screened for biological activity. The this compound scaffold is well-suited for these approaches due to its multiple points of diversification.

The primary sites for diversification on the this compound core are the 5-amino group and the N1/N3 positions of the imidazole ring.

Diversification at the 5-Amino Group: The amino group can be readily acylated, sulfonated, or alkylated with a wide range of building blocks. Parallel synthesis techniques can be employed to react the core scaffold with a library of carboxylic acids, sulfonyl chlorides, or alkyl halides in a multi-well plate format.

Diversification at the Imidazole Nitrogen: The N-H of the imidazole ring can be alkylated or arylated. Selective N-alkylation can sometimes be challenging due to the presence of two nitrogen atoms, but reaction conditions can often be optimized to favor one isomer.

An example of a parallel synthesis approach is outlined below:

| Reaction Type | Reagents | Products |

| Amide formation | Library of Carboxylic Acids, Coupling Agents (e.g., HATU, HBTU) | N-(4,6-Dibromo-3H-benzoimidazol-5-yl)amides |

| Sulfonamide formation | Library of Sulfonyl Chlorides, Base (e.g., Pyridine, Et3N) | N-(4,6-Dibromo-3H-benzoimidazol-5-yl)sulfonamides |

| N-Alkylation | Library of Alkyl Halides, Base (e.g., K2CO3, NaH) | 1-Alkyl-4,6-dibromo-5-aminobenzimidazoles and 3-Alkyl-4,6-dibromo-5-aminobenzimidazoles |

Diversity-Oriented Synthesis Exploiting the this compound Core

Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex molecules from a common starting material. The this compound core can serve as a versatile platform for DOS by enabling transformations that significantly alter the molecular skeleton.

For instance, the amino group and one of the bromine atoms could be involved in intramolecular cyclization reactions to form novel polycyclic systems. The bromine atoms also open the door to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which can introduce a wide array of substituents and significantly increase molecular complexity.

A potential DOS strategy could involve:

Initial Functionalization: Acylation of the 5-amino group with a reagent containing a terminal alkyne.

Intramolecular Cyclization: A subsequent intramolecular reaction, possibly catalyzed by a metal, to form a new ring system.

Cross-Coupling: Further diversification of the remaining bromine atom via cross-coupling reactions.

Targeted Modifications for Modulating Ligand-Target Interactions

Once a lead compound is identified, targeted modifications are made to optimize its interaction with the biological target, thereby improving potency, selectivity, and pharmacokinetic properties. For derivatives of this compound, these modifications would be guided by the established SAR and any available structural data.

Key modifications could include:

Fine-tuning Hydrophobic Interactions: The bromine atoms contribute to the lipophilicity of the molecule. Replacing one or both bromines with other groups (e.g., methyl, trifluoromethyl, or a small cycloalkyl group) can systematically probe the size and nature of hydrophobic pockets in the target's binding site.

Optimizing Hydrogen Bonding Networks: The 5-amino group is a key hydrogen bonding moiety. Converting it to a secondary or tertiary amine, or to an amide or sulfonamide, can alter its hydrogen bonding capacity. The introduction of other hydrogen bond donors or acceptors on substituents attached to the amino group can also be explored to form additional interactions with the target.

Modulating Physicochemical Properties: Modifications can be made to improve properties such as solubility and membrane permeability. For example, introducing polar groups can enhance aqueous solubility.

The following table provides examples of targeted modifications and their potential impact:

| Modification | Target Property | Rationale |

| Replacement of Br with Cl or F | Potency/Selectivity | To modulate halogen bonding and lipophilicity. |

| Acylation of the 5-amino group | Potency/Solubility | To introduce new interaction points and modify physicochemical properties. |

| Alkylation of the imidazole N-H | Potency/PK properties | To fill additional pockets and block potential metabolic sites. |

Stereoselective Synthesis of Chiral Derivatives

The introduction of chirality can have a profound impact on the biological activity of a drug molecule, as enantiomers often exhibit different pharmacological and toxicological profiles. While this compound itself is achiral, chiral centers can be introduced through various synthetic strategies.

Use of Chiral Building Blocks: The 5-amino group can be reacted with chiral carboxylic acids or the imidazole nitrogen can be alkylated with chiral alkyl halides to introduce a stereocenter.

Asymmetric Synthesis: Asymmetric catalytic methods can be employed to create chiral derivatives. For example, an asymmetric reduction of a ketone-containing substituent could generate a chiral alcohol.

Chiral Resolution: If a racemic mixture of a chiral derivative is synthesized, it can be separated into its individual enantiomers using techniques such as chiral chromatography or diastereomeric salt formation.

A general approach for synthesizing a chiral derivative is shown below:

Synthesis of a Prochiral Precursor: For example, acylation of the 5-amino group with a keto-acid.

Asymmetric Reduction: Using a chiral reducing agent (e.g., a borane (B79455) with a chiral ligand) to reduce the ketone to a chiral alcohol.

Separation and Characterization: If necessary, separation of diastereomers and determination of the absolute configuration.

Conclusion

Structure Activity Relationship Sar Studies of 4,6 Dibromo 3h Benzoimidazol 5 Ylamine Derivatives

Elucidation of Key Structural Features Influencing Biological Activity

The biological activity of 4,6-Dibromo-3H-benzoimidazol-5-ylamine derivatives is intricately linked to the specific nature and arrangement of their structural components. The benzimidazole (B57391) core, a heterocyclic aromatic system, serves as a crucial scaffold for interaction with various biological targets. The bromine atoms at positions 4 and 6, along with the amine group at position 5, are pivotal in defining the electronic and steric properties of the molecule, thereby influencing its binding affinity and efficacy.

Research on related benzimidazole derivatives has consistently highlighted the importance of substituents on the benzimidazole ring system. For instance, in studies on antiplasmodial benzimidazole derivatives, electron-donating groups on the benzene (B151609) ring of the benzimidazole scaffold were found to be favorable for activity. nih.gov Specifically, methyl groups at positions 5 or, even more effectively, at positions 5 and 6, enhanced the antiplasmodial effects. nih.gov Conversely, the nature of the substituent on the second ring (ring B) of the benzimidazole system is also critical, with a pyridine-type ring, such as in picolinamide, being particularly beneficial. nih.gov

These findings suggest that for this compound derivatives, modifications at the N1 and N3 positions of the imidazole (B134444) ring, as well as potential alterations of the amine group at position 5, could significantly impact their biological profiles. The interplay between the electron-withdrawing nature of the bromine atoms and the electron-donating capacity of the amine group creates a unique electronic environment that can be fine-tuned through further derivatization.

Positional Effects of Substituents on Pharmacological Profiles

The specific placement of substituents on the this compound scaffold is a determining factor in the pharmacological profile of the resulting derivatives. The bromine atoms at positions 4 and 6 create a distinct substitution pattern that influences the molecule's interaction with target proteins.

In a broader context of benzimidazole derivatives, the position of substituents has been shown to be crucial. For example, in a series of N-substituted benzimidazole derived carboxamides, the type and position of substituents on the benzimidazole core significantly affected their antioxidative and antiproliferative activities. nih.gov Unsubstituted and dimethoxy-substituted derivatives displayed pronounced antioxidative activity, while trimethoxy-substituted and unsubstituted derivatives with an isobutyl side chain at the N-atom showed strong activity against certain cancer cell lines. nih.gov

Table 1: Hypothetical Positional Effects of Substituents on the Biological Activity of this compound Derivatives

| Position of Substitution | Type of Substituent | Predicted Impact on Activity | Rationale |

| N1 | Small alkyl groups | Potential increase in lipophilicity, may enhance cell permeability. | Based on general principles of medicinal chemistry. |

| N3 | Bulky aromatic groups | Could lead to steric hindrance or favorable pi-stacking interactions. | Dependent on the topology of the target binding site. |

| 5-NH2 | Acylation | May modulate hydrogen bonding capacity and metabolic stability. | Common derivatization strategy for primary amines. |

| 2 | Aryl or heteroaryl groups | Can significantly alter the electronic and steric profile, influencing target binding. | A common point of diversification in benzimidazole chemistry. |

Quantitative Structure-Activity Relationships (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the structural or property descriptors of compounds with their biological activities. For benzimidazole derivatives, 3D-QSAR models have been successfully generated to explore the molecular properties that have the highest influence on their antioxidative activity. nih.gov

In the context of this compound derivatives, a QSAR study would involve the generation of a dataset of analogues with varying substituents and their corresponding biological activities. Molecular descriptors such as steric (e.g., molecular volume), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., logP) parameters would be calculated. Statistical methods like multiple linear regression or partial least squares would then be employed to build a predictive model.

For instance, a QSAR study on 2,4,6-trisubstituted-s-triazine derivatives as antimalarial inhibitors identified key descriptors like the kappa index, chi index, the x component of the dipole moment, the Coulson charge on a specific nitrogen atom, and the total energy as being significant for their activity. nih.gov A similar approach for this compound derivatives could elucidate the key physicochemical properties driving their biological effects and guide the design of more potent compounds.

Bioisosteric Replacements and Their Impact on Target Engagement and Selectivity

Bioisosterism, the replacement of a functional group with another that retains similar chemical and physical properties, is a powerful strategy in drug design to enhance potency, selectivity, and pharmacokinetic properties. nih.govufrj.br For this compound derivatives, several bioisosteric replacements could be envisioned.

The bromine atoms, for example, could be replaced by other halogen atoms (Cl, F) or trifluoromethyl groups to modulate lipophilicity and electronic character. The amine group at position 5 could be replaced with a hydroxyl, methoxy, or small alkyl group to alter its hydrogen bonding potential and basicity. ufrj.br The benzimidazole core itself can be considered a bioisostere of other bicyclic heteroaromatic systems like indoles or azaindoles.

Table 2: Potential Bioisosteric Replacements for this compound

| Original Functional Group | Bioisosteric Replacement | Potential Impact |

| Bromine (Br) | Chlorine (Cl), Trifluoromethyl (CF3) | Modulate lipophilicity and electronic properties. |

| Amine (-NH2) | Hydroxyl (-OH), Methoxy (-OCH3) | Alter hydrogen bonding capacity and basicity. |

| Benzimidazole Ring | Indole, Azaindole | Explore different scaffold interactions with the target. |

Pharmacophore Mapping for De Novo Drug Design

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary for its biological activity. nih.gov A pharmacophore model for a series of active this compound derivatives would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

The generation of a pharmacophore model can be ligand-based, using a set of active molecules, or structure-based, if the three-dimensional structure of the biological target is known. nih.gov For this compound derivatives, a pharmacophore model could be developed based on a series of potent analogues. This model would highlight the key interaction points, such as the hydrogen-bonding capacity of the amine group and the imidazole N-H, and the hydrophobic nature of the dibrominated benzene ring.

Once a validated pharmacophore model is established, it can be used as a 3D query to screen virtual libraries of compounds to identify novel scaffolds that match the pharmacophore and are therefore likely to possess the desired biological activity. This approach facilitates de novo drug design and the discovery of new chemical entities. nih.gov

Mechanistic Investigations of Biological Activities Exhibited by 4,6 Dibromo 3h Benzoimidazol 5 Ylamine Derivatives

Molecular Target Identification and Validation Strategies

Identifying the direct molecular targets of 4,6-Dibromo-3H-benzoimidazol-5-ylamine derivatives is a critical step in elucidating their mechanism of action. Due to the structural resemblance of the benzimidazole (B57391) scaffold to purines, these derivatives can interact with a variety of biologically important molecules, including proteins and nucleic acids. tandfonline.com Researchers employ several strategies to identify and validate these interactions.

One common approach is affinity-based target identification, such as affinity chromatography, which uses immobilized small molecules to capture their binding partners from complex protein mixtures. nih.gov A more advanced method is Drug Affinity Responsive Target Stability (DARTS), which identifies protein targets by observing their increased resistance to protease degradation upon binding to a small molecule ligand. nih.gov This technique avoids the need for chemical modification of the compound. nih.gov

Computational methods are also extensively used. Homology modeling, for instance, can be used to build three-dimensional structures of target proteins when their crystal structures are unknown. nih.gov Subsequent molecular docking and molecular dynamics simulations can then predict the binding site and interaction modes of benzimidazole derivatives with the target protein. nih.gov These computational predictions are often validated against experimental data, such as amino acid mutations known to confer drug resistance. nih.gov For example, studies on benzimidazole-2-carbamate derivatives identified key amino acid residues (F167Y, E198A, and F200Y) in β-tubulin that are associated with resistance, providing a validation point for computational models. nih.gov

Another strategy involves screening compounds against panels of known biological targets, such as protein kinases, to identify potential inhibitory activity. researchgate.net The structural similarity of benzimidazoles to the natural kinase substrate ATP makes them a common scaffold for kinase inhibitors. researchgate.netnih.gov

Enzyme Inhibition Kinetics and Binding Affinity Determinations

Derivatives of the benzimidazole scaffold have been shown to be potent inhibitors of various enzymes, a property that is central to their therapeutic potential. nih.gov The nature and position of substituents on the benzimidazole ring play a crucial role in determining their inhibitory potency and selectivity. pharmacophorejournal.comnih.gov

Kinetic studies are essential to quantify the inhibitory effect of these compounds. The half-maximal inhibitory concentration (IC₅₀), which measures the concentration of an inhibitor required to reduce an enzyme's activity by 50%, is a standard metric. The inhibition constant (Kᵢ) provides a more direct measure of binding affinity.

Benzimidazole derivatives have demonstrated inhibitory activity against several key enzyme classes:

Protein Kinases: Many benzimidazole derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling. researchgate.netnih.gov For example, a 2025 study identified a benzimidazole analog (10a) that inhibited the ATPase activity of WRN helicase with an IC₅₀ of 5 nM. promega.com Derivatives of tetrabromobenzimidazole (TBBi) have been shown to be efficient inhibitors of protein kinase CK2, with Kᵢ values in the nanomolar range. nih.gov

DNA Topoisomerase I: This enzyme is vital for DNA replication and transcription. Certain bis-benzimidazole derivatives, specifically malonic acid derivatives, have been found to be remarkably active in interfering with the function of mammalian DNA topoisomerase I. nih.govresearchgate.net

Other Enzymes: The benzimidazole core is found in drugs that inhibit enzymes like H+, K+-ATPase, which is responsible for gastric acid secretion. researchgate.net

Table 1: Enzyme Inhibition by Benzimidazole Derivatives

| Derivative Class/Compound | Target Enzyme | Inhibition Value | Reference |

|---|---|---|---|

| Benzimidazole analog (10a) | WRN Helicase ATPase | IC₅₀ = 5 nM | promega.com |

| Tetrabromobenzimidazole (TBBi) derivative (Compound 5) | Protein Kinase CK2α | Kᵢ = 0.19 µM | nih.gov |

| Tetrabromobenzimidazole (TBBi) derivative (Compound 5) | Protein Kinase CK2 Holoenzyme | Kᵢ = 0.06 µM | nih.gov |

| bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane | DNA Topoisomerase I | Active Inhibitor | nih.gov |

| bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane | DNA Topoisomerase I | Active Inhibitor | nih.gov |

Receptor Agonism/Antagonism and Modulatory Effects on Signaling Pathways

In addition to enzyme inhibition, benzimidazole derivatives can modulate cellular activity by interacting with various receptors. researchgate.net An antagonist is a type of drug that binds to a receptor but does not activate it, thereby blocking the action of an agonist. wikipedia.org The specific substitutions on the benzimidazole scaffold determine the receptor affinity and whether the derivative acts as an agonist or antagonist. nih.gov

Serotonin (B10506) Receptors: A series of benzimidazole derivatives have been designed and characterized as potent antagonists of the human serotonin 5-HT₆ receptor. nih.gov Computational modeling and site-directed mutagenesis studies suggest a specific binding mode: the protonated piperazine (B1678402) ring is anchored by an aspartate residue (D3.32), while the benzimidazole ring forms a hydrogen bond with asparagine (N6.55). nih.gov Other derivatives have been identified as antagonists for the 5-HT₂A receptor subtype. researchgate.net

Cannabinoid Receptors: Benzimidazole derivatives have been developed as agonists for cannabinoid receptors (CB1 and CB2), which are involved in mediating inflammation. nih.gov

Bradykinin (B550075) Receptors: By modifying a benzodiazepine (B76468) structure with a benzimidazole nucleus, researchers have created potent antagonists of the bradykinin B1 receptor with anti-inflammatory activity. nih.gov

The interaction of these derivatives with their respective receptors can trigger or block downstream signaling pathways. For instance, antagonism of the 5-HT₆ receptor by benzimidazole derivatives prevents the 5-HT-induced activation of its signaling cascade. nih.gov Similarly, benzimidazoles like flubendazole (B1672859) can trigger pyroptosis (a form of inflammatory cell death) in glioblastoma cells through the NF-κB/NLRP3/GSDMD pathway. nih.gov

Cellular Assays for Functional Validation (e.g., Proliferation, Apoptosis, Gene Expression)

To validate the biological effects observed in molecular assays, researchers use a variety of cellular assays. These experiments, conducted on cultured human cell lines, confirm the functional consequences of target engagement by this compound derivatives, particularly their antiproliferative and pro-apoptotic activities.

Antiproliferative Activity: The ability of these compounds to inhibit the growth of cancer cells is commonly measured using proliferation assays (e.g., WST-1 or MTS assays). Numerous studies have demonstrated the potent, dose-dependent antiproliferative effects of benzimidazole derivatives across a range of cancer cell lines. nih.govscielo.br For example, certain sulfide (B99878) and sulfoxide (B87167) derivatives of benzimidazole showed significant growth inhibitory activity against liver (HepG2), breast (MCF-7), and lung (A549) cancer cells. nih.gov The anthelmintic drugs flubendazole, mebendazole (B1676124), and fenbendazole, which contain a benzimidazole core, potently inhibited the proliferation of glioblastoma (U87 and U251) cells with IC₅₀ values below 0.26 µM. nih.gov

Apoptosis Induction: Many anticancer agents work by inducing apoptosis, or programmed cell death. Assays that measure the activity of caspases (key enzymes in the apoptotic cascade, such as caspase-3 and caspase-7) are used to confirm this mechanism. nih.govfrontierspartnerships.org Several nitrobenzimidazole derivatives have been shown to promote caspase-dependent apoptotic cell death in A549 lung cancer cells. nih.gov Some benzothiazine analogs, which are structurally related, induce apoptosis through a complex series of events including the generation of ceramide, loss of mitochondrial membrane potential, and activation of caspases-8, -9, and -3. nih.gov

Cell Cycle Arrest: Benzimidazole derivatives can also halt the cell cycle, preventing cancer cells from dividing. Treatment of glioblastoma cells with compounds like flubendazole and mebendazole caused cell cycle arrest at the G₂/M phase, an effect mediated through the P53/P21/cyclin B1 pathway. nih.gov

Table 2: Antiproliferative Activity (IC₅₀) of Benzimidazole Derivatives in Cancer Cell Lines

| Derivative/Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Flubendazole | U87 | Glioblastoma | <0.26 | nih.gov |

| Mebendazole | U87 | Glioblastoma | <0.26 | nih.gov |

| Fenbendazole | U251 | Glioblastoma | <0.26 | nih.gov |

| Compound 5a (sulfoxide derivative) | HepG2 | Liver Cancer | 4.1 µg/mL | nih.gov |

| Compound 5a (sulfoxide derivative) | MCF-7 | Breast Cancer | 4.1 µg/mL | nih.gov |

| Compound 5a (sulfoxide derivative) | A549 | Lung Cancer | 5.0 µg/mL | nih.gov |

| Compound 13 | HeLa | Cervical Cancer | > cisplatin (B142131) control | scielo.br |

| bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane | MCF7 | Breast Cancer | Cytotoxic | nih.gov |

| bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane | A431 | Skin Carcinoma | Cytotoxic | nih.gov |

Membrane Permeability and Cellular Uptake Studies

For a compound to exert a biological effect on intracellular targets, it must first cross the cell membrane. Therefore, studies on membrane permeability and cellular uptake are essential components of mechanistic investigations. These properties are often evaluated as part of a broader ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. nih.gov

In silico tools are frequently used for the initial prediction of pharmacokinetic properties. nih.govscirp.org Studies using these methods have predicted that many benzimidazole derivatives have a high rate of human intestinal absorption, suggesting good oral bioavailability. nih.gov

Experimental studies provide more definitive data. The ADME characterization of a series of amidino-substituted benzimidazoles and benzothiazoles revealed that the active benzothiazole (B30560) compounds had moderate to good solubility and good metabolic stability, but low permeability. tandfonline.comsemanticscholar.org In contrast, an active benzimidazole derivative in the same study showed that lower lipophilicity resulted in higher metabolic instability. tandfonline.comsemanticscholar.org This highlights the delicate balance of physicochemical properties required for optimal cellular uptake and activity. For tetrabromobenzimidazole (TBBi) derivatives, it was found that compounds with higher lipophilicity (higher logP values) were more potent intracellular inhibitors of protein kinase CK2, indicating that improved membrane permeability correlated with better efficacy in a cellular context. nih.gov

Computational and Theoretical Studies on 4,6 Dibromo 3h Benzoimidazol 5 Ylamine and Its Derivatives

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand, such as 4,6-Dibromo-3H-benzoimidazol-5-ylamine, and a protein target. nih.gov The process involves placing the ligand in the binding site of a protein and evaluating the free energy of the system.

In the context of this compound, molecular docking could be employed to screen for potential protein targets. For instance, benzimidazole (B57391) derivatives have been studied as inhibitors of various enzymes, including cyclooxygenases (COX) and protein kinases. nih.govnih.gov A hypothetical docking study of this compound against a protein kinase, for example, would involve preparing the 3D structure of the ligand and the protein, defining the binding site, and using a scoring function to rank the different binding poses. The results could reveal key interactions, such as hydrogen bonds between the amine or imidazole (B134444) protons and acceptor residues in the protein, or halogen bonds involving the bromine atoms.

Illustrative Example of Molecular Docking Results:

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | LEU83, LYS33, ASP86 | Hydrogen Bond, Halogen Bond |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -9.2 | CYS919, ASP1046, PHE1047 | Hydrogen Bond, Pi-Alkyl |

| Topoisomerase II | -7.9 | ASN120, TYR805 | Hydrogen Bond, Pi-Pi Stacking |

This table is for illustrative purposes only and does not represent actual experimental data.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These methods can be used to calculate a variety of molecular descriptors that are crucial for understanding a molecule's reactivity and interaction with biological targets. For this compound, DFT calculations could provide insights into its electronic structure, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.

The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical reactivity and stability of the molecule. A smaller gap suggests that the molecule is more polarizable and reactive. The electrostatic potential map can reveal the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are likely to be involved in electrostatic interactions with a protein.

Illustrative Example of DFT-Calculated Properties:

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

This table is for illustrative purposes only and does not represent actual experimental data.

Molecular Dynamics Simulations for Conformational Analysis and Binding Site Dynamics

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and biological systems over time. nih.gov For this compound, MD simulations could be used to explore its conformational flexibility and how it adapts to the binding site of a protein. Following a molecular docking study, an MD simulation of the ligand-protein complex can be performed to assess the stability of the predicted binding pose.

These simulations can reveal important information about the dynamics of the binding site, including the movement of key amino acid residues and the role of water molecules in mediating interactions. By analyzing the trajectory of the simulation, one can calculate the root-mean-square deviation (RMSD) of the ligand and protein to assess the stability of the complex, as well as the root-mean-square fluctuation (RMSF) of the protein residues to identify flexible regions.

Illustrative Example of MD Simulation Analysis:

| System | Average RMSD (Å) | Key Residue RMSF (Å) |

| Ligand in Binding Site | 1.5 | ASP1046: 0.8, CYS919: 0.6 |

| Apoprotein (no ligand) | 2.8 | ASP1046: 1.5, CYS919: 1.2 |

This table is for illustrative purposes only and does not represent actual experimental data.

Ligand-Based Virtual Screening Methodologies for Novel Analogues

Ligand-based virtual screening is a computational approach that uses the knowledge of known active compounds to identify new molecules with similar properties from large chemical databases. This method is based on the principle that molecules with similar structures are likely to have similar biological activities.

Starting with this compound as a reference structure, one could perform a similarity search based on its chemical fingerprints or 3D shape. This would allow for the identification of a diverse set of analogues that could be further evaluated through molecular docking and other computational methods. Pharmacophore modeling is another powerful ligand-based technique where a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are responsible for a molecule's biological activity is defined. This pharmacophore model can then be used to screen for novel compounds that match these features.

Prediction of Key Interaction Motifs in Biological Systems

The benzimidazole scaffold is known to participate in a variety of non-covalent interactions that are crucial for its biological activity. nih.gov These include hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov The specific substitution pattern of this compound introduces additional possibilities for interaction, most notably halogen bonding.

The bromine atoms on the benzene (B151609) ring are electron-withdrawing and can create a region of positive electrostatic potential on the halogen atom (a σ-hole), allowing it to act as a halogen bond donor. This interaction with an electron-rich atom, such as an oxygen or nitrogen in a protein backbone or side chain, can significantly contribute to the binding affinity and selectivity of the compound. Computational methods can be used to predict and analyze these key interaction motifs, providing a rationale for the observed or predicted biological activity and guiding the design of more potent derivatives.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4,6 Dibromo 3h Benzoimidazol 5 Ylamine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 4,6-Dibromo-3H-benzoimidazol-5-ylamine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In ¹H NMR, the chemical shifts, splitting patterns, and integration of the signals reveal the number and connectivity of protons. For this compound, one would expect to observe distinct signals for the aromatic protons and the amine (NH₂) and imidazole (B134444) (NH) protons. The exact chemical shifts are influenced by the electron-withdrawing effects of the bromine atoms and the electron-donating nature of the amine group. Due to tautomerism in the benzimidazole (B57391) ring, the NH proton may exhibit broad signals and its position can be solvent-dependent.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons, thereby confirming the substitution pattern on the benzimidazole core.

Predicted ¹H and ¹³C NMR Data for this compound

The following data is predicted using computational models and should be considered as an estimation. Experimental verification is necessary for confirmation.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 8.1 - 8.3 | 145 - 148 |

| H-7 | 7.5 - 7.7 | 115 - 118 |

| NH (imidazole) | 12.0 - 13.0 (broad) | - |

| NH₂ (amine) | 5.0 - 5.5 (broad) | - |

| C-4 | - | 110 - 113 |

| C-5 | - | 135 - 138 |

| C-6 | - | 112 - 115 |

| C-7a | - | 140 - 143 |

| C-3a | - | 130 - 133 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of the compound, which is C₇H₅Br₂N₃. The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum, with intense peaks at M, M+2, and M+4, corresponding to the different combinations of the ⁷⁹Br and ⁸¹Br isotopes.

In addition to exact mass determination, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule is expected to undergo fragmentation through pathways characteristic of benzimidazole derivatives. researchgate.net This can include the loss of bromine atoms, the amine group, and cleavage of the imidazole ring. The analysis of these fragment ions helps to piece together the structure of the parent molecule.

Predicted HRMS Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₇H₅Br₂N₃ |

| Exact Mass [M+H]⁺ | 305.8872 |

| Isotopic Pattern | Characteristic triplet for dibromo compounds |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound.

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine and imidazole groups, typically in the region of 3400-3200 cm⁻¹. The C-N stretching vibrations of the aromatic amine and the imidazole ring will also be present. The C-Br stretching vibrations are expected at lower frequencies, typically below 700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be observed in their characteristic regions.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule. Theoretical calculations using Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and aid in the assignment of the experimental spectra. researchgate.net

Predicted IR and Raman Active Functional Group Vibrations

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

| N-H (Amine) | Stretching | 3450 - 3300 | IR |

| N-H (Imidazole) | Stretching | 3300 - 3100 | IR |

| C-H (Aromatic) | Stretching | 3100 - 3000 | IR, Raman |

| C=N (Imidazole) | Stretching | 1630 - 1580 | IR, Raman |

| C=C (Aromatic) | Stretching | 1600 - 1450 | IR, Raman |

| C-N (Amine) | Stretching | 1350 - 1250 | IR |

| C-Br | Stretching | 700 - 550 | IR, Raman |

X-ray Crystallography for Solid-State Structural Confirmation and Conformational Analysis

The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. youtube.com From this map, the positions of the individual atoms can be determined, leading to a detailed molecular model. Furthermore, X-ray crystallography reveals the packing of the molecules in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding, which are crucial for understanding the physical properties of the compound. For this compound, this would definitively confirm the substitution pattern and the planarity of the benzimidazole ring system.

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing mixtures containing this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. acdlabs.com For benzimidazole derivatives, reversed-phase HPLC is a common method. nih.gov A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed. The retention time of the compound is a characteristic parameter under specific chromatographic conditions and can be used for its identification. The area under the chromatographic peak is proportional to the concentration of the compound, allowing for quantitative analysis.

Gas Chromatography (GC), while suitable for volatile and thermally stable compounds, may be less ideal for this compound due to its relatively high polarity and potential for thermal degradation. However, with appropriate derivatization to increase volatility, GC could be used for its analysis.

Illustrative HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

Translational Applications in Medicinal Chemistry and Drug Discovery Featuring the 4,6 Dibromo 3h Benzoimidazol 5 Ylamine Scaffold

Development of Novel Antimicrobial Agents (Antibacterial, Antifungal, Antiviral)

The benzimidazole (B57391) scaffold is a cornerstone in the development of antimicrobial agents, with numerous derivatives exhibiting potent activity against a wide array of pathogens. The versatility of the benzimidazole ring allows for substitutions that can enhance potency and broaden the spectrum of activity.

Antibacterial Activity: Benzimidazole derivatives have been extensively studied for their antibacterial properties. They have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, a series of novel benzimidazole derivatives demonstrated significant antibacterial activity, with some compounds showing minimum inhibitory concentrations (MIC) as low as 21 μg/mL against S. pyrogenes. The introduction of different substituents on the benzimidazole core can modulate the antibacterial potency. Studies have shown that compounds with electron-withdrawing groups often display enhanced activity.

Antifungal Activity: The development of antifungal agents has greatly benefited from benzimidazole-based compounds. Some derivatives have shown potent activity against various fungal strains, including Candida species and Aspergillus niger. The mechanism of action for many antifungal benzimidazoles involves the inhibition of key fungal enzymes, such as cytochrome P450 14α-sterol demethylase (CYP51), which is crucial for ergosterol (B1671047) biosynthesis. For example, certain 1-alkyl-substituted benzimidazoles have demonstrated significant antifungal effects against fluconazole-resistant Candida species.

Antiviral Activity: Benzimidazole derivatives have emerged as promising antiviral agents, showing activity against a range of RNA and DNA viruses. Some compounds have been identified as potent inhibitors of viruses such as Coxsackie B5 (CVB-5) and Respiratory Syncytial Virus (RSV). The antiviral mechanism often involves targeting viral entry or replication processes. For example, certain benzimidazole derivatives have been developed as inhibitors of the Lassa virus (LASV) glycoprotein (B1211001) complex, preventing the virus from entering host cells. The structural diversity of benzimidazole derivatives allows for the development of compounds with high potency and selectivity against specific viral targets.

Table 1: Examples of Antimicrobial Activity of Benzimidazole Derivatives

| Compound Class | Target Organism | Activity | Reference(s) |

| N-alkyl substituted benzimidazoles | S. pyrogenes | MIC = 21 μg/mL | |

| Benzimidazole-pyrazole hybrids | S. aureus, E. coli | Good activity | |

| 1-Nonyl-1H-benzo[d]imidazole | Candida albicans | Potent antifungal | |

| 2-Benzylbenzimidazole derivatives | Coxsackie B5 Virus (CVB-5) | EC50 = 9-17 μM | |

| Benzimidazole derivatives | Lassa Virus (LASV) | IC50 = 7.58-15.46 nM |

Research into Anticancer and Antitumor Agents

The benzimidazole scaffold is a prominent feature in many anticancer drugs due to its structural similarity to endogenous purines, allowing it to interfere with nucleic acid and protein synthesis in cancer cells. Derivatives of benzimidazole have demonstrated cytotoxic effects against a variety of tumor cell lines, including those of the breast, lung, colon, and prostate.

The anticancer mechanisms of benzimidazole derivatives are diverse and include:

Tubulin Polymerization Inhibition: Compounds like nocodazole (B1683961) disrupt microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Topoisomerase Inhibition: Certain benzimidazoles can inhibit topoisomerase I and II, enzymes critical for DNA replication and repair, thereby inducing cancer cell death.

Kinase Inhibition: As discussed in section 9.4, benzimidazoles can inhibit various protein kinases that are overactive in cancer cells.

PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors containing a benzimidazole core, such as veliparib, have shown efficacy in treating cancers with specific DNA repair deficiencies, like those with BRCA mutations.

For example, a study on imidazo[1,5-a]pyridine-benzimidazole hybrids revealed significant cytotoxic activity against 60 human cancer cell lines, with GI50 values as low as 0.43 μM. Another study on naphthalene-substituted benzimidazoles found a chloro-substituted derivative to be a potent antiproliferative agent against liver cancer cell lines with an IC50 value of 0.078 μM.

Table 2: Examples of Anticancer Activity of Benzimidazole Derivatives

| Compound Class | Cancer Cell Line | Activity Metric (IC50/GI50) | Mechanism of Action | Reference(s) |

| Imidazo[1,5-a]pyridine-benzimidazole hybrid | 60 human cancer cell lines | GI50 = 0.43-7.73 μM | Tubulin inhibition | |

| Naphthalene-substituted benzimidazole | HepG2 (Liver cancer) | IC50 = 0.078 μM | Antiproliferative | |

| 1,2,5-trisubstituted benzimidazole | CEM/ADR 5000 (Resistant leukemia) | IC50 = 8.13 μM | Cytotoxic | |

| Benzimidazole-rhodanine conjugates | Various human cancer cells | Active at 10 μM | Topoisomerase II inhibition | |

| Benzimidazole carboxamide (Veliparib) | BRCA-mutated cancers | IC50 = 0.92 μM (in BRCA2 mutant cells) | PARP inhibition |

Exploration of Antiparasitic and Antiprotozoal Activities

Benzimidazole derivatives are a major class of anthelmintic and antiprotozoal drugs used in both human and veterinary medicine. Their broad-spectrum activity makes them effective against a variety of parasites.

The primary mechanism of action for many antiparasitic benzimidazoles is the disruption of microtubule function by binding to β-tubulin. This interference with the cytoskeleton leads to impaired glucose uptake and ultimately parasite death.

Several benzimidazole derivatives have demonstrated high efficacy against protozoan parasites such as Giardia lamblia and Trichomonas vaginalis, with some compounds showing 50% inhibitory concentrations (IC50) in the nanomolar to low micromolar range. For example, mebendazole (B1676124) and flubendazole (B1672859) are highly effective against these parasites. Furthermore, amidinobenzimidazole derivatives have shown potent activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis, with some compounds being more potent than the standard drug nifurtimox.

Design of Enzyme Inhibitors (e.g., Protein Kinases, Cholinesterases, Prolyl Hydroxylases)

The benzimidazole scaffold is a key structural motif in the design of various enzyme inhibitors, which are crucial for treating a multitude of diseases.

Protein Kinase Inhibitors: Protein kinases are a large family of enzymes that regulate many cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases. Benzimidazole derivatives are common kinase inhibitor scaffolds. They can act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase and preventing its function. Various benzimidazole-based compounds have been developed as inhibitors of specific kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and mitogen-activated protein kinases (MAPKs). For instance, certain 2-amido-benzimidazole derivatives have shown nanomolar inhibitory activity against protein kinase CK1δ.

Cholinesterase Inhibitors: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease. Numerous benzimidazole derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity. Some benzimidazole-triazole hybrids have been found to be potent inhibitors of AChE, with IC50 values in the nanomolar range, comparable to the standard drug donepezil. The benzimidazole ring can interact with key residues in the active site of the enzyme, leading to its inhibition.

Prolyl Hydroxylase Inhibitors: While specific examples of 4,6-Dibromo-3H-benzoimidazol-5-ylamine as a prolyl hydroxylase inhibitor are not readily available, the benzimidazole scaffold has been explored for its potential to inhibit various metalloenzymes. The development of inhibitors for prolyl hydroxylase domain (PHD) enzymes is an active area of research for conditions such as anemia and ischemia. The structural features of benzimidazole could potentially be adapted to target the active site of these enzymes.

Role as a Privileged Scaffold in Lead Compound Identification and Optimization

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for drug discovery. The benzimidazole ring is a classic example of such a scaffold. Its versatility and favorable physicochemical properties have led to its incorporation into numerous FDA-approved drugs.

The benzimidazole core allows for substitutions at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting compounds. This process of lead optimization can enhance potency, selectivity, and pharmacokinetic profiles. For example, the introduction of specific groups on the benzimidazole ring can improve binding to a target enzyme or receptor, as seen in the development of potent kinase inhibitors and antiviral agents. The ability to create large libraries of diverse benzimidazole derivatives makes this scaffold a powerful tool for identifying novel lead compounds for a wide range of therapeutic targets.

Future Perspectives and Emerging Research Directions for 4,6 Dibromo 3h Benzoimidazol 5 Ylamine Research

Integration with Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and its application to the design of novel 4,6-Dibromo-3H-benzoimidazol-5-ylamine derivatives holds immense potential. nih.gov AI and ML algorithms can be applied at various stages of the computer-aided drug design process to accelerate the identification of promising new drug candidates. mdpi.combohrium.com

Exploration of Novel Bioconjugation and Prodrug Strategies

To enhance the therapeutic efficacy and minimize off-target effects of this compound, the exploration of novel bioconjugation and prodrug strategies is a key future direction. Bioconjugation involves linking the benzimidazole (B57391) core to other bioactive molecules, such as peptides, antibodies, or other small molecules, to create hybrid molecules with synergistic or multi-target activities. nih.gov This approach has been successfully applied to develop benzimidazole hybrids with potent anticancer properties. nih.gov

Prodrug strategies involve modifying the this compound structure to create an inactive precursor that is converted into the active drug at the target site. This can improve the compound's pharmacokinetic properties, such as solubility and bioavailability, and reduce systemic toxicity. For example, a water-soluble lysine prodrug of a benzimidazole derivative is currently in clinical trials as a potent inhibitor of tumor cell growth. mdpi.com Designing prodrugs of this compound could be a valuable strategy to enhance its therapeutic index.

Application in Chemical Biology Tools and Probes for Target Elucidation

The unique structural and photophysical properties of the benzimidazole scaffold make it an excellent candidate for the development of chemical biology tools and probes. These tools are instrumental in identifying and validating novel drug targets, a critical step in the drug discovery pipeline.

Benzimidazole derivatives have been successfully developed as fluorescent probes for various biological applications. mdpi.comacs.orgmdpi.com For instance, benzimidazole-based probes have been designed for the selective recognition of metal ions like Cobalt (II) and for monitoring acidic pH in living cells. acs.orgmdpi.com A benzimidazole-derived fluorescent probe has also been utilized for labeling bacterial outer membrane vesicles. mdpi.com Furthermore, "clickable" benzimidazole-based probes have been synthesized for the efficient labeling of cellular enzymes, such as protein arginine deiminases (PADs), which are implicated in autoimmune diseases and cancers. nih.gov

Developing derivatives of this compound into fluorescent or clickable probes could enable researchers to visualize its distribution within cells, identify its molecular targets, and elucidate its mechanism of action. This knowledge is invaluable for the rational design of more potent and selective second-generation compounds.

Development of Multi-Targeted Therapeutics Based on the Benzimidazole Framework

The multifactorial nature of many diseases, such as cancer and neurodegenerative disorders, has spurred interest in the development of multi-targeted therapeutics. nih.govmdpi.com The benzimidazole scaffold, with its ability to interact with a wide range of biological targets, is an ideal framework for designing such drugs. nih.gov

By strategically modifying the this compound core, it is possible to create single molecules that can modulate multiple targets involved in a disease pathway. This polypharmacological approach can lead to enhanced efficacy and a reduced likelihood of drug resistance. semanticscholar.org For example, benzimidazole-based hybrids have been designed as multi-target agents for Alzheimer's disease and as inhibitors of multiple inflammatory enzymes. mdpi.comnih.gov In silico target prediction methods can be employed to explore the potential polypharmacology of benzimidazole derivatives, highlighting previously unknown cancer-relevant molecular targets. semanticscholar.org This strategy opens up new avenues for repurposing existing benzimidazole compounds and for the rational design of novel multi-targeted agents based on the this compound structure.

Expanding the Synthetic Repertoire for Diversified Chemical Space Exploration

To fully explore the therapeutic potential of the benzimidazole scaffold, it is crucial to expand the synthetic repertoire for creating a diverse range of derivatives. While traditional methods for benzimidazole synthesis exist, there is a growing emphasis on developing more efficient, sustainable, and versatile synthetic strategies. mdpi.comsemanticscholar.orgenpress-publisher.comnih.govnih.gov

Recent advancements include the use of microwave irradiation, green chemistry approaches, and novel catalytic systems to facilitate the synthesis of functionalized benzimidazoles. mdpi.comnih.govresearchgate.net For instance, metal-free synthesis methods and the use of deep eutectic solvents are being explored as environmentally friendly alternatives. nih.gov Furthermore, new methodologies like photocatalytic arene C–H amination are enabling the direct functionalization of the benzimidazole core in novel ways. acs.orgacs.org

Applying these modern synthetic techniques to the this compound starting material will allow for the creation of large and diverse libraries of novel compounds. This expansion of chemical space is essential for identifying new structure-activity relationships and for the discovery of next-generation benzimidazole-based therapeutics with improved properties. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,6-Dibromo-3H-benzoimidazol-5-ylamine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via condensation of dibrominated benzene-1,2-diamine derivatives with aldehydes or ketones under reflux conditions. For example, and describe refluxing 3,6-dibromobenzene-1,2-diamine with a carbaldehyde derivative in ethanol at 100°C overnight, using para-toluenesulfonic acid (PTSA) as a catalyst. Yield optimization (63% in ) requires careful control of stoichiometry, solvent choice (e.g., ethanol vs. DMF), and purification via silica gel chromatography with ethyl acetate/hexane gradients. Elevated temperatures (120°C) under nitrogen, as in , may improve cyclization efficiency when sodium metabisulfite is used as an oxidizing agent .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns and aromatic proton environments, as demonstrated in (δ 9.85 ppm for NH protons, δ 7.21 ppm for aromatic protons). Mass spectrometry (MS) and elemental analysis validate molecular weight and purity, while infrared (IR) spectroscopy identifies functional groups (e.g., NH stretches at ~3400 cm⁻¹). High-performance liquid chromatography (HPLC) with ≥98% purity thresholds (as in ) is recommended for final compound validation .

Advanced Research Questions